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Compound of Interest

Compound Name: AZD0780

Cat. No.: B15616349

A new frontier in lipid-lowering therapy is emerging with the development of oral proprotein
convertase subtilisin/kexin type 9 (PCSK9) inhibitors. AstraZeneca's AZD0780 is a leading
candidate in this class, and its recent Phase IIb PURSUIT clinical trial has demonstrated
significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C). This guide provides
a comprehensive comparison of the PURSUIT study results with other key PCSK9 inhibitors,
offering researchers, scientists, and drug development professionals a detailed overview of the
current landscape.

Comparative Efficacy of PCSK9 Inhibitors

The primary measure of efficacy for lipid-lowering therapies is the percentage reduction in LDL-
C. The following table summarizes the key results from clinical trials of AZD0780 and its main
competitors, including another oral inhibitor, enlicitide decanoate (formerly MK-0616) from
Merck, and the established injectable monoclonal antibodies, Repatha® (evolocumab) and
Praluent® (alirocumab).
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A critical endpoint in these trials is the proportion of patients who achieve the guideline-
recommended LDL-C target of less than 70 mg/dL.

Percentage of Patients

Drug Clinical Trial )
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Experimental Protocols

A detailed understanding of the trial methodologies is crucial for interpreting and comparing the
results.

AZDO0780: The PURSUIT Study Protocol

The PURSUIT trial was a Phase Ilb, randomized, double-blind, placebo-controlled, multicenter
study.[1][4]

o Participants: 428 patients with hypercholesterolemia (fasting LDL-C =70 mg/dL and <190
mg/dL) on a stable dose of moderate- or high-intensity statins.[1][4][11]

« Intervention: Participants were randomized (1:1:1:1:1) to receive once-daily oral doses of
AZDO0780 (1 mg, 3 mg, 10 mg, or 30 mg) or a matching placebo for 12 weeks.[2][4]

» Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from
baseline to week 12.[4][11]

o Safety Assessments: Safety and tolerability were evaluated through the monitoring of
adverse events, vital signs, electrocardiograms, and laboratory assessments.[2][4]
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Enlicitide decanoate (MK-0616): Phase llb Study
Protocol

Merck's Phase llb trial for enlicitide decanoate was a randomized, placebo-controlled study.

o Participants: 381 adults with a history of or risk factors for heart disease and elevated LDL-C
levels.[6]

« Intervention: Participants were randomized to receive one of four doses of MK-0616 (6, 12,
18, or 30 mg) or a placebo once daily for eight weeks.[5][6]

e Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline to
week 8.[5]

o Safety Assessments: Adverse events were tracked through week 16.[6]

Repatha® (evolocumab): The FOURIER Study Protocol

The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects
with Elevated Risk) trial was a multinational, randomized, double-blind, placebo-controlled

study.

o Participants: 27,564 patients with established cardiovascular disease and LDL-C levels =70
mg/dL while on statin therapy.

¢ Intervention: Patients were randomized to receive subcutaneous injections of evolocumab
(140 mg every two weeks or 420 mg monthly) or a placebo.

o Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death,
myocardial infarction, stroke, hospitalization for unstable angina, or coronary
revascularization.

Praluent® (alirocumab): The ODYSSEY LONG TERM

Study Protocol

The ODYSSEY LONG TERM trial was a Phase 3, randomized, double-blind, placebo-
controlled study.[9]
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o Participants: 2,341 patients at high risk for cardiovascular events with LDL-C levels =70
mg/dL on maximally tolerated statin therapy.[9]

« Intervention: Patients were randomized to receive subcutaneous injections of alirocumab

150 mg every two weeks or a placebo.[9]

» Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from
baseline to week 24.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the clinical trial process, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Phase 2b results of oral PCSK9 inhibitor in hyperlipidemia - - PACE-CME [pace-cme.org]

o 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15616349?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616349?utm_src=pdf-custom-synthesis
https://pace-cme.org/news/phase-2b-results-of-oral-pcsk9-inhibitor-in-hyperlipidemia/2473976/
https://www.appliedclinicaltrialsonline.com/view/pcsk9-inhibitor-ldl-cholesterol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

3. AstraZeneca’'s AZD0780 cuts LDL-C by 50% in Phase llb trial - Clinical Trials Arena
[clinicaltrialsarena.com]

4. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT
Randomized Trial - PubMed [pubmed.ncbi.nim.nih.gov]

5. merck.com [merck.com]

6. Clinical trial finds that oral drug MK-0616 substantially reduces ‘bad’ cholesterol
[blogs.bcm.edu]

7. hospitalhealthcare.com [hospitalhealthcare.com]

8. amgen.com [amgen.com]

9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
10. amgen.com [amgen.com]

11. A Study to Assess the Efficacy, Safety and Tolerability of Different Doses of AZD0780 in
Patients with Dyslipidemia [astrazenecaclinicaltrials.com]

To cite this document: BenchChem. [Oral PCSK9 Inhibition with AZD0780: A Comparative
Analysis of the PURSUIT Study]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616349#validating-the-clinical-trial-results-of-
azd0780-s-pursuit-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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